2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a bromoaniline moiety, and a sulfanylacetamide group.
Preparation Methods
The synthesis of 2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple stepsThe final step involves the addition of the sulfanylacetamide group under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromoaniline moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromoaniline site.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring and bromoaniline moiety are crucial for its binding to these targets, which can include enzymes and receptors. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and bromoaniline-containing molecules. Compared to these, 2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
- 2-[[5-[1-(4-Bromoanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
- 2-[[5-[1-(4-Bromoanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide .
Properties
Molecular Formula |
C18H18BrN5OS |
---|---|
Molecular Weight |
432.3g/mol |
IUPAC Name |
2-[[5-[1-(4-bromoanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H18BrN5OS/c1-12(21-14-9-7-13(19)8-10-14)17-22-23-18(26-11-16(20)25)24(17)15-5-3-2-4-6-15/h2-10,12,21H,11H2,1H3,(H2,20,25) |
InChI Key |
COPWLTCODUORDI-UHFFFAOYSA-N |
SMILES |
CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)N)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)N)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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